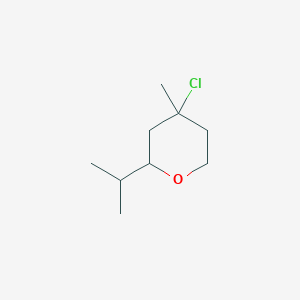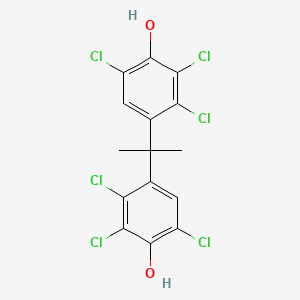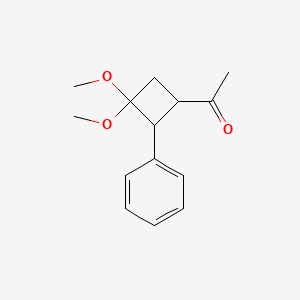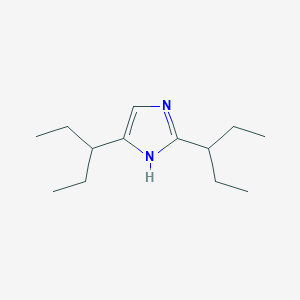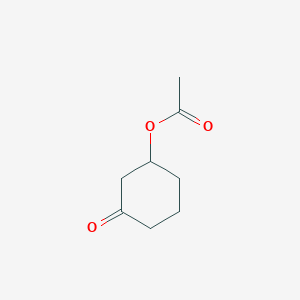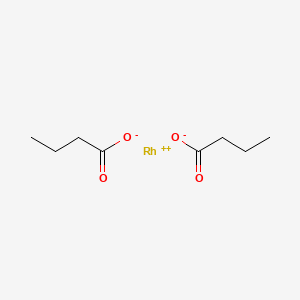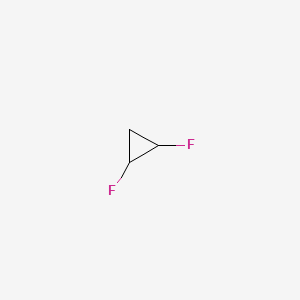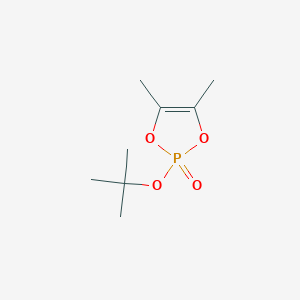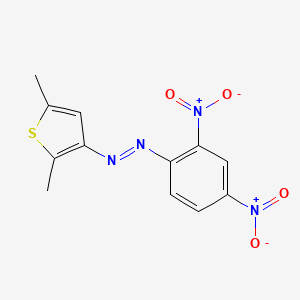
Diazene, (2,5-dimethyl-3-thienyl)(2,4-dinitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diazene, (2,5-dimethyl-3-thienyl)(2,4-dinitrophenyl)-: is an organic compound with the molecular formula C₁₂H₁₀N₄O₄S This compound is characterized by the presence of a diazene group, a 2,5-dimethyl-3-thienyl group, and a 2,4-dinitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Diazene, (2,5-dimethyl-3-thienyl)(2,4-dinitrophenyl)- typically involves the coupling of 2,5-dimethyl-3-thienyl and 2,4-dinitrophenyl groups through a diazene linkage. The reaction conditions often require the use of specific catalysts and solvents to facilitate the coupling process. For example, the Suzuki–Miyaura coupling reaction is a common method used for such syntheses, involving palladium catalysts and boron reagents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.
化学反応の分析
Types of Reactions: Diazene, (2,5-dimethyl-3-thienyl)(2,4-dinitrophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield corresponding amines, while oxidation can produce oxides.
科学的研究の応用
Diazene, (2,5-dimethyl-3-thienyl)(2,4-dinitrophenyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Diazene, (2,5-dimethyl-3-thienyl)(2,4-dinitrophenyl)- involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. For example, the nitro groups may participate in redox reactions, while the thienyl group can engage in π-π interactions with aromatic systems .
類似化合物との比較
Diazene, (2,5-dimethyl-3-thienyl)(2,4-dinitrophenyl)-: shares similarities with other diazene compounds, such as and .
Uniqueness:
- The unique combination of the 2,5-dimethyl-3-thienyl and 2,4-dinitrophenyl groups in this compound imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
53475-12-0 |
|---|---|
分子式 |
C12H10N4O4S |
分子量 |
306.30 g/mol |
IUPAC名 |
(2,5-dimethylthiophen-3-yl)-(2,4-dinitrophenyl)diazene |
InChI |
InChI=1S/C12H10N4O4S/c1-7-5-11(8(2)21-7)14-13-10-4-3-9(15(17)18)6-12(10)16(19)20/h3-6H,1-2H3 |
InChIキー |
PLBVKRORWPSCJR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(S1)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


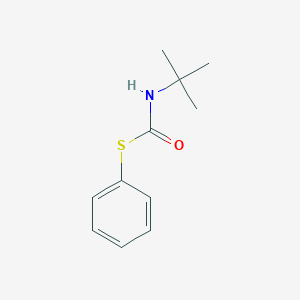
![N'-{4-[(6-Chloro-1-oxo-1lambda~5~-pyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14635560.png)
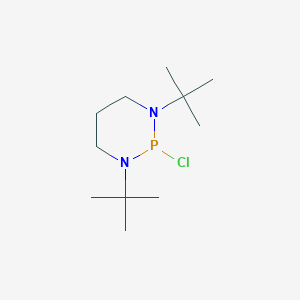
![N-[(3-methylphenyl)methyl]acetamide](/img/structure/B14635568.png)
![N-(2-Chloroethyl)-N'-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14635569.png)
